APG-1387 - 1570231-89-8

APG-1387

Catalog Number: EVT-259495
CAS Number: 1570231-89-8
Molecular Formula: C60H72N10O10S2
Molecular Weight: 1157.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
APG-1387 is under investigation in clinical trial NCT04568265 (A Clinical Study of APG-1387 in Combination With Entecavir in Patients With Chronic Hepatitis B).
Dasminapant is a small molecule, second mitochondria-derived activator of caspases (SMAC)-mimetic targeting inhibitor of apoptosis proteins (IAPs) with potential apoptosis-inducing and antineoplastic activities. Upon administration, dasminapant selectively binds to and inhibits the activity of IAPs including X chromosome-linked IAP (XIAP) and cellular IAPs 1 (c-IAP1) and 2 (c-IAP2). This may restore and promote the induction of apoptosis through apoptotic signaling pathways and enhance proteasomal degradation of IAPs. Additionally, dasminapant may work synergistically with cytotoxic drugs to overcome tumor cell resistance to apoptosis. IAPs are overexpressed by many cancer cell types, suppressing apoptosis by binding and inhibiting active caspases-3, -7 and -9 via their BIR (baculoviral lAP repeat) domains.
Synthesis Analysis

The synthesis of APG-1387 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to create the final bivalent structure. The technical details of the synthesis process have not been extensively published in open literature, but it generally follows established methodologies for creating Smac mimetics. The compound is synthesized to ensure high affinity for IAPs, which is crucial for its mechanism of action .

Molecular Structure Analysis

The molecular structure of APG-1387 is characterized by its bivalent nature, allowing it to simultaneously bind to multiple IAPs. The compound's structure includes specific hydrophobic residues that interact with the binding pockets of IAPs. The precise molecular formula and structural data are essential for understanding its binding affinity and functional activity. The compound's ability to mimic Smac (Second Mitochondria-derived Activator of Caspases) allows it to disrupt the anti-apoptotic function of IAPs effectively .

Chemical Reactions Analysis

APG-1387 participates in several chemical reactions that enhance apoptosis in cancer cells. It promotes the degradation of IAPs, which leads to the activation of caspases—key enzymes in the apoptotic pathway. Specifically, APG-1387 facilitates the release of pro-apoptotic factors from mitochondria and enhances the signaling pathways initiated by tumor necrosis factor-alpha (TNF-α) and TRAIL (TNF-related apoptosis-inducing ligand). These interactions culminate in increased caspase activity and subsequent cell death .

Mechanism of Action

The mechanism of action for APG-1387 primarily involves its role as a Smac mimetic. By binding to IAPs, it prevents these proteins from inhibiting caspases, thus promoting apoptosis. The process begins with the binding of TNF-α or TRAIL to their respective receptors on cancer cells, leading to the formation of signaling complexes that activate caspase-8. This activation triggers a cascade that ultimately activates executioner caspases (caspase-3 and caspase-7), resulting in cell death. Additionally, APG-1387 enhances mitochondrial outer membrane permeabilization (MOMP), facilitating the release of cytochrome c and other apoptogenic factors into the cytosol .

Physical and Chemical Properties Analysis

APG-1387 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1570231 Da.
  • Solubility: Soluble in sterile water at concentrations up to 20 mM.
  • Stability: Maintains stability when stored at 4°C as a stock solution.
    These properties are critical for its formulation in therapeutic applications and influence its bioavailability and efficacy in vivo .
Applications

The primary application of APG-1387 lies in oncology as a potential treatment for various cancers through its ability to induce apoptosis in tumor cells. It has been evaluated in clinical trials for conditions such as:

  • Nasopharyngeal Carcinoma: Demonstrated significant antitumor activity.
  • Hepatocellular Carcinoma: Shown potential efficacy when combined with other therapeutic agents.
    Research indicates that APG-1387 can enhance the effects of immune checkpoint inhibitors by sensitizing tumor cells to immune-mediated killing .

Properties

CAS Number

1570231-89-8

Product Name

APG-1387

IUPAC Name

(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

Molecular Formula

C60H72N10O10S2

Molecular Weight

1157.4 g/mol

InChI

InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1

InChI Key

AKLBERUGKZNEJY-RTEPGWBGSA-N

SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Solubility

Soluble in DMSO, not in water

Synonyms

APG-1387, APG 1387l; APG1387; SM-1387; SM 1387; SM1387.

Canonical SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.